molecular formula C6H8N2O B12571002 2-Methoxy-1H-1,3-diazepine CAS No. 197721-02-1

2-Methoxy-1H-1,3-diazepine

Cat. No.: B12571002
CAS No.: 197721-02-1
M. Wt: 124.14 g/mol
InChI Key: NQQVSWVBMFMYNC-UHFFFAOYSA-N
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Description

2-Methoxy-1H-1,3-diazepine is an organic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1H-1,3-diazepine typically involves the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. These intermediates react with alcohols to afford 2-alkoxy-1H-1,3-diazepines . The reaction conditions often include the use of secondary amines or water to produce different derivatives of diazepines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable photochemical reactions and the use of efficient catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1H-1,3-diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of diazepinones.

    Reduction: Reduction reactions can yield dihydro-diazepines.

Common Reagents and Conditions

Typical reagents used in these reactions include sodium methoxide, secondary amines, and alcohols. Reaction conditions often involve photochemical activation or heating to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted diazepines, diazepinones, and dihydro-diazepines, each with distinct chemical and physical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-1H-1,3-diazepine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to induce cell cycle arrest by interacting with cellular pathways that regulate cell division . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and protein interactions is of significant interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1H-1,3-diazepine stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other diazepine derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

197721-02-1

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-methoxy-1H-1,3-diazepine

InChI

InChI=1S/C6H8N2O/c1-9-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)

InChI Key

NQQVSWVBMFMYNC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC=CN1

Origin of Product

United States

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